4-(3-Carboxyphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Carboxyphenyl)-3-hydroxybenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of both carboxyl and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid typically involves the reaction of 3-hydroxybenzoic acid with a suitable carboxylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 3-hydroxybenzoic acid is treated with a carboxylating agent such as phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-3-oxobenzoic acid.
Reduction: 4-(3-Carboxyphenyl)-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Carboxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The carboxyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. In biological systems, it may interact with enzymes and receptors, modulating their function and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Another aromatic carboxylic acid with a similar structure but containing a pyridine ring.
3-Hydroxybenzoic acid: Lacks the additional carboxyl group present in 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid.
4-Carboxyphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both carboxyl and hydroxyl groups on the aromatic ring, which allows for diverse chemical reactivity and potential applications. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-carboxyphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-10(14(18)19)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKKSDVNKOZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689890 |
Source
|
Record name | 2'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-82-3 |
Source
|
Record name | 2'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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